molecular formula C20H33N3O5 B562418 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate CAS No. 1076198-39-4

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

Cat. No. B562418
M. Wt: 395.5
InChI Key: NBTFCGXTQDBNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a chemical compound with the molecular formula C20H33N3O5 . It has a molecular weight of 395.49 . This compound is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is represented by the formula C20H33N3O5 . Detailed structural analysis would require more specific information or computational resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate are not detailed in the sources I found. For comprehensive information, a detailed laboratory analysis or consultation with a chemical database would be required .

Scientific Research Applications

Radiopharmaceuticals in Positron Emission Tomography (PET) Imaging

The incorporation of carbon-11 into small molecules for PET imaging has seen significant advancements, particularly through methodologies developed for the preparation of 11^{11}C-carbonyl groups. This has led to the development of novel PET tracers, enhancing clinical research capabilities for previously inaccessible targets. The chemistry underlying these advancements involves carbon-11 being incorporated by methylation or carbonylation, demonstrating the critical role of custom carbonyl compounds in PET tracer development (Rotstein et al., 2016).

Enhancement of Perovskite Solar Cell Performance

The application of 11-Maleimidoundecanoic acid derivatives in perovskite solar cells has shown to significantly improve their power conversion efficiency and stability. By incorporating these units into a perovskite precursor solution, researchers achieved enhanced crystallinity and reduced trap state density, leading to a champion power conversion efficiency of 23.34%. This represents a substantial improvement over control devices and highlights the potential of using such additives for advancing solar energy technologies (Zhu et al., 2021).

Organic Synthesis and Ligand Development

The versatility of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate in organic synthesis is demonstrated through its role in the development of novel ligands and organic compounds. For instance, the compound's application in the synthesis of [11^{11}C]/[13^{13}C]acrylamides via palladium-mediated carbonylation showcases its utility in creating isotopically labeled compounds for research purposes. This synthesis technique opens up new pathways for creating radiolabeled compounds, useful in both medical imaging and fundamental organic chemistry studies (Eriksson et al., 2007).

Safety And Hazards

The safety and hazards associated with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate are not specified in the sources I found. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions of research involving 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate are not specified in the sources I found. Given its use in proteomics research applications , it’s likely that future research will continue to explore its potential uses in this field.

properties

IUPAC Name

tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTFCGXTQDBNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652624
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate

CAS RN

1076198-39-4
Record name 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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